N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-18(11-16(23-2)24-3)25(21,22)14-9-12-5-4-8-19-15(20)7-6-13(10-14)17(12)19/h9-10,16H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRHYDVKKFIVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)S(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multiple steps, starting from readily available starting materials
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of each step. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for conditions where quinoline derivatives have shown efficacy.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets within the cell. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations :
Crystallographic and Structural Data
- Crystallography tools like SHELX () are widely used for structural analysis of such compounds. However, only the pyrido[3,2,1-ij]quinoline derivative in (unrelated sulfonamide) has reported crystallographic data (R factor = 0.034), highlighting the need for further structural studies on the target compound.
Q & A
Q. What are the key synthetic routes for synthesizing N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of the hexahydropyridoquinoline core, followed by sulfonamide coupling. A common approach includes:
- Step 1 : Cyclocondensation of substituted amines and ketones under acidic conditions to form the tricyclic core.
- Step 2 : Sulfonylation using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
- Step 3 : Functionalization of the side chain (e.g., 2,2-dimethoxyethyl group) via nucleophilic substitution or reductive amination.
Critical parameters include temperature control (e.g., 0–5°C for sulfonylation) and solvent selection (e.g., DMF or THF for polar aprotic environments) to avoid side reactions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Analytical validation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity, with emphasis on the sulfonamide NH (~10–12 ppm) and methoxy groups (~3.3–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area under the curve) using reverse-phase columns (C18) and UV detection .
Q. What safety protocols are recommended for handling this compound?
Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use of fume hoods to avoid inhalation of fine particles.
- Storage : Inert conditions (argon/nitrogen atmosphere) at –20°C to prevent degradation .
- Emergency Procedures : Immediate rinsing with water for accidental exposure and disposal via approved chemical waste protocols .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonamide coupling step?
Yield optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) to enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- pH Control : Maintaining a slightly basic pH (8–9) to deprotonate the sulfonamide NH and promote reactivity .
Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., temperature, solvent ratio) .
Q. What methodologies are effective for resolving contradictions in biological activity data?
Contradictions in biological assays (e.g., inconsistent IC₅₀ values) can be addressed via:
- Dose-Response Repetition : Triplicate experiments with standardized cell lines (e.g., HEK293 for cytotoxicity).
- Target-Specific Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence results .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Advanced approaches include:
- Molecular Docking : Using software like AutoDock Vina to predict binding modes with biological targets (e.g., kinase enzymes). Focus on the sulfonamide moiety’s interactions with catalytic residues .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis to correlate substituent effects (e.g., methoxy groups) with potency .
- ADMET Prediction : Tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) early in design .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during biological testing?
Solutions include:
- Co-solvent Systems : Use of DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
